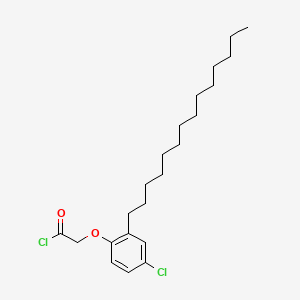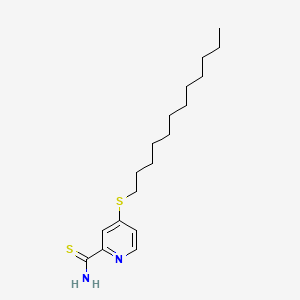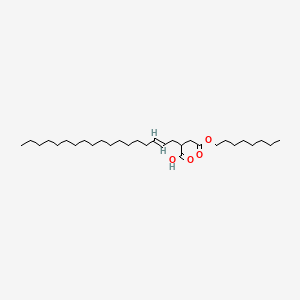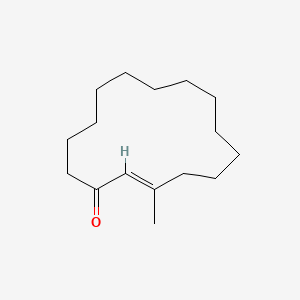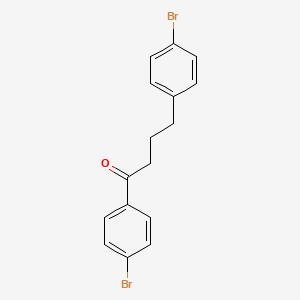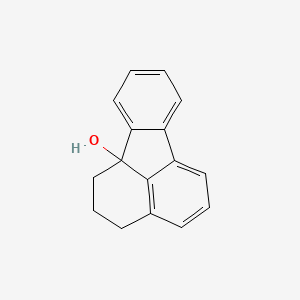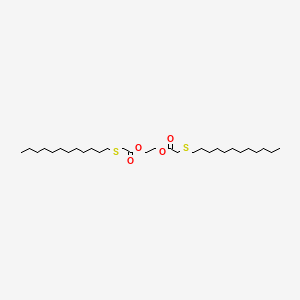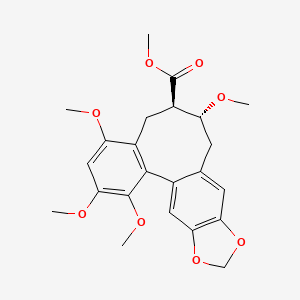
steganoate B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Steganoate B is a chemical compound isolated from the stem bark of the plant Steganotaenia araliacea, which belongs to the Apiaceae family . This compound is part of a group of dibenzocyclo-octadiene lignans known for their antimitotic and antitubulin activities . This compound has shown potential in various scientific research applications due to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of steganoate B involves several steps, starting from the extraction of the stem bark of Steganotaenia araliacea. The extraction process typically involves the use of organic solvents such as methanol or ethanol to obtain a crude extract. This extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in organic synthesis and extraction techniques may pave the way for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
Steganoate B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study the reactivity of dibenzocyclo-octadiene lignans.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit cell division.
Industry: Limited industrial applications, but its unique chemical properties make it a candidate for further research and development.
Mecanismo De Acción
Steganoate B exerts its effects primarily through its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, this compound disrupts the formation of microtubules, which are necessary for chromosome separation during mitosis . This disruption leads to cell cycle arrest and apoptosis (programmed cell death), making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Steganacin: Another dibenzocyclo-octadiene lignan with similar antimitotic properties.
Stegangin: Known for its antitubulin activity.
Steganolide A: Exhibits similar biological activities.
Steganone: A ketone derivative with comparable effects.
Epistegangin: A ketone form of steganone with similar properties.
Uniqueness of Steganoate B
This compound stands out due to its specific molecular structure, which may confer unique binding properties and biological activities. Its ability to disrupt microtubule formation makes it a valuable compound for further research in cancer therapy and cell biology.
Propiedades
Número CAS |
152645-87-9 |
|---|---|
Fórmula molecular |
C23H26O8 |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
methyl (9R,10R)-3,4,6,10-tetramethoxy-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2(7),3,5,12,14(18)-hexaene-9-carboxylate |
InChI |
InChI=1S/C23H26O8/c1-25-16-6-12-7-18-19(31-11-30-18)9-13(12)21-14(8-15(16)23(24)29-5)17(26-2)10-20(27-3)22(21)28-4/h7,9-10,15-16H,6,8,11H2,1-5H3/t15-,16-/m1/s1 |
Clave InChI |
PSZQHRCYUYZKHC-HZPDHXFCSA-N |
SMILES isomérico |
CO[C@@H]1CC2=CC3=C(C=C2C4=C(C[C@H]1C(=O)OC)C(=CC(=C4OC)OC)OC)OCO3 |
SMILES canónico |
COC1CC2=CC3=C(C=C2C4=C(CC1C(=O)OC)C(=CC(=C4OC)OC)OC)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


